molecular formula C11H22F3N9O2 B8197810 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B8197810
M. Wt: 369.35 g/mol
InChI Key: CJBCFWIPYWLCOJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes multiple aminoethyl groups and a trifluoroacetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by aminoethyl groups. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The aminoethyl groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triazine ring may also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Melamine: A triazine derivative with three amino groups, used in the production of melamine resins.

    Cyanuric Acid: A triazine compound with three hydroxyl groups, used in the production of disinfectants and herbicides.

    Atrazine: A triazine herbicide used for weed control in agriculture.

Uniqueness

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its multiple aminoethyl groups and trifluoroacetate counterion, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N9.C2HF3O2/c10-1-4-13-7-16-8(14-5-2-11)18-9(17-7)15-6-3-12;3-2(4,5)1(6)7/h1-6,10-12H2,(H3,13,14,15,16,17,18);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBCFWIPYWLCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=NC(=NC(=N1)NCCN)NCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22F3N9O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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